molecular formula C16H29NO5 B13908485 ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate

ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate

Cat. No.: B13908485
M. Wt: 315.40 g/mol
InChI Key: SALOJNIUSZBZOH-NBFOKTCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate is a complex organic compound featuring a piperidine ring substituted with hydroxy and methyl groups, and protected by ditert-butyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate typically involves the protection of the piperidine ring with ditert-butyl ester groups. One common method is the reaction of the corresponding piperidine derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The piperidine ring can interact with enzymes and receptors, modulating their activity. The ditert-butyl ester groups provide steric protection, enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and methyl groups, along with the ditert-butyl ester protection, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H29NO5

Molecular Weight

315.40 g/mol

IUPAC Name

ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate

InChI

InChI=1S/C16H29NO5/c1-14(2,3)21-12(18)11-8-9-16(7,20)10-17(11)13(19)22-15(4,5)6/h11,20H,8-10H2,1-7H3/t11?,16-/m0/s1

InChI Key

SALOJNIUSZBZOH-NBFOKTCDSA-N

Isomeric SMILES

C[C@@]1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.